3-Dehydroquinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

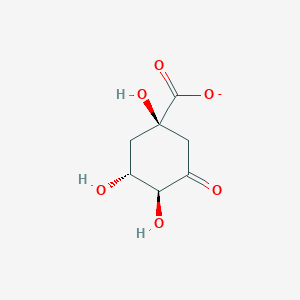

3-dehydroquinate is a hydroxy monocarboxylic acid anion that is obtained by removal of a proton from the carboxylic acid group of 3-dehydroquinic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a (-)-quinate. It is a conjugate base of a 3-dehydroquinic acid.

科学研究应用

Role in the Shikimate Pathway

The shikimate pathway consists of several enzymatic steps that convert simple carbohydrates into aromatic compounds. 3-Dehydroquinate dehydratase (DHQD) catalyzes the conversion of this compound to 3-dehydroshikimate, representing the third step in this pathway. This reaction is essential for producing aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, which are vital for protein synthesis and various metabolic processes in organisms that possess this pathway .

Agricultural Applications

Herbicide Development:

The shikimate pathway is an ideal target for herbicide development because it is present in plants and many pathogenic microorganisms but absent in mammals. Inhibitors of enzymes within this pathway can effectively control weed populations without harming animals. Research has focused on designing selective inhibitors that target this compound synthase and dehydratase to disrupt the pathway in weeds .

Biopesticides:

Research indicates that compounds affecting the shikimate pathway can serve as biopesticides against various plant pathogens. By targeting these pathways, scientists aim to develop environmentally friendly pest control strategies that reduce reliance on synthetic chemicals .

Pharmaceutical Applications

Antimicrobial Agents:

Inhibitors of this compound dehydratase have shown promise as potential antimicrobial agents against pathogens like Mycobacterium tuberculosis. Studies have demonstrated that compounds such as IMB-T130 selectively inhibit Mycobacterium tuberculosis this compound synthase, leading to reduced bacterial viability. This suggests that targeting the shikimate pathway may provide a novel approach to treating tuberculosis and other bacterial infections .

Drug Resistance Studies:

Research on this compound has also contributed to understanding drug resistance mechanisms in bacteria. By studying how inhibitors interact with enzymes like DHQD, researchers can identify ways to enhance drug efficacy against resistant strains of bacteria .

Biochemical Research

Enzyme Kinetics and Structure-Function Analysis:

Studies on this compound dehydratase have provided insights into enzyme kinetics and structure-function relationships. For instance, variations in key amino acid residues have been shown to significantly affect enzyme activity, highlighting the importance of specific structural features for catalytic efficiency . Such research not only advances our understanding of enzyme function but also informs the design of more effective inhibitors.

Machine Learning Applications:

Recent advancements have utilized machine learning models to predict the inhibition of this compound dehydratase. These models can aid in identifying new compounds with potential inhibitory effects, streamlining the drug discovery process .

Case Studies

属性

分子式 |

C7H9O6- |

|---|---|

分子量 |

189.14 g/mol |

IUPAC 名称 |

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/p-1/t3-,5+,7-/m1/s1 |

InChI 键 |

WVMWZWGZRAXUBK-SYTVJDICSA-M |

SMILES |

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O |

手性 SMILES |

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)[O-])O)O)O |

规范 SMILES |

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O |

同义词 |

3-dehydroquinate 3-dehydroquinic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。